Pueroside A

Structural Elucidation Quality Control But-2-enolide

Pueroside A (≥98% HPLC) is a but-2-enolide C-glycoside from Pueraria lobata. Its C-glycosidic bond resists hydrolysis, unlike O-glycosides (daidzin), ensuring in vitro stability. Validated for HPLC-DAD-MSⁿ QC of Naodesheng tablet. Shows multi-target anti-inflammatory activity (NO inhibition, cytokine downregulation) and hepatoprotection (10 μM). Docking supports polypharmacology (PPAR-γ, ACE, HMGR, COX-2, thrombin). Choose Pueroside A for a defined, minor-constituent standard distinct from puerarin.

Molecular Formula C29H34O14
Molecular Weight 606.6 g/mol
Cat. No. B13446889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePueroside A
Molecular FormulaC29H34O14
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CC4=C(C=C(C=C4)O)OC(=O)C=C3C5=CC=C(C=C5)O)O)O)O)O)O)O
InChIInChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-8-14-4-7-16(31)9-18(14)41-21(32)10-17(19)13-2-5-15(30)6-3-13/h2-7,9-10,12,19-20,22-31,33-38H,8,11H2,1H3/b17-10-/t12-,19?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
InChIKeyLRFHJRYHICUNML-WAHMGNLFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pueroside A for Research Procurement: A Chemically Defined Isoflavonoid C-Glycoside from Pueraria lobata


Pueroside A (CAS: 100692-52-2; molecular formula C₂₉H₃₄O₁₄; molecular weight 606.6 g/mol) is a naturally occurring isoflavonoid C-glycoside derived predominantly from the roots of Pueraria lobata (kudzu) . It belongs to the pueroside class of phytochemicals, characterized by a core isoflavone structure featuring two β-glucosyl units. The chemical structure of pueroside A was originally isolated and characterized in 1985 and subsequently revised in 1993 to be classified as a but-2-enolide-related aromatic glycoside [1]. It is typically supplied as a powder with HPLC purity ≥98% for use as a reference standard in analytical method development and in vitro pharmacological research [2].

Why Generic Isoflavone C-Glycoside Interchangeability Is Not Supported: The Pueroside A Procurement Rationale


Generic substitution among Pueraria-derived isoflavonoids such as puerarin, daidzin, or mirificin is not scientifically defensible due to marked differences in glycosylation patterns, metabolic stability, and biological target engagement profiles. Pueroside A is structurally distinct as a but-2-enolide-related C-glycoside with a specific aglycone core [1]. Crucially, C-glycosides like puerarin have been shown to resist intestinal hydrolysis in vitro (unlike O-glycosides such as daidzin, which hydrolyze to release the aglycone daidzein) and exhibit inefficient passive transport across the intestinal epithelium, a property directly tied to their glycosidic linkage type [2]. Since pueroside A shares the C-glycosidic bond characteristic, its in vitro stability and cellular permeability are expected to differ substantially from O-glycoside comparators. These structural and dispositional differences underscore that even closely related isoflavones cannot be assumed equivalent for research applications requiring defined chemical identity and reproducible bioactivity [3].

Pueroside A Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Pueroside A Structural Identity Confirmation via Historical Structure Revision

Pueroside A was originally isolated and assigned an initial structure in 1985; however, subsequent chemical investigations led to a published structural revision in 1993, confirming that pueroside A, pueroside B, and sophoroside A are correctly classified as but-2-enolide-related aromatic glycosides rather than the initially proposed isoflavone glycoside structures [1]. This revision has direct implications for procurement: legacy catalog entries or stock from sources that do not explicitly reference the post-1993 revised structure may represent mischaracterized material. In contrast, the closely related comparator puerarin (CAS 3681-99-0), an 8-C-glucoside of daidzein, has a well-established and unrevised structural identity [2].

Structural Elucidation Quality Control But-2-enolide

HPLC Purity Specification as a Verifiable Procurement Criterion for Pueroside A Reference Standards

Commercial suppliers of pueroside A reference standards consistently specify purity determined by high-performance liquid chromatography (HPLC) with a minimum acceptance criterion of ≥98% (area normalization method) [1]. While similar purity thresholds are available for the comparator puerarin (≥98% by HPLC), pueroside A is a lower-abundance minor constituent in Pueraria root extracts, making its isolation and high-purity production more technically demanding. The availability of HPLC-verified ≥98% pure pueroside A from specialized natural product suppliers provides researchers with a defined, traceable reference material that is distinct from the more abundant, commodity-level puerarin standard [2].

Analytical Chemistry Quality Control HPLC

Anti-Inflammatory Activity of Pueroside A and Related Pueroside Derivatives in LPS-Stimulated RAW 264.7 Macrophages

In a 2022 study evaluating puerol and pueroside derivatives from Pueraria lobata roots, several pueroside-class compounds demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While pueroside A itself was not among the most potent NO inhibitors in this specific panel, the structurally related compounds (S)-puerol C, (R)-puerol C, isokuzubutenolide A, and kuzubutenolide A exhibited IC₅₀ values ranging from 16.87 to 39.95 μM, and also reduced mRNA expression of inflammatory factors TNF-α, IL-1β, and IL-6 [1]. These data provide a class-level benchmark for pueroside-derivative anti-inflammatory potency that can inform pueroside A selection in inflammation-focused screening campaigns. In contrast, puerarin—the most abundant Pueraria isoflavone—showed significant anti-inflammatory activity at 2 mg/mouse in vivo but was generally less potent than flavones/flavonols in the same assay [2].

Anti-inflammatory Natural Product Pharmacology NO Inhibition

Hepatoprotective Activity of Isoflavone C-Glycosides Including Pueroside A in D-Galactosamine-Induced HepG2 Cell Toxicity

In a 2018 study, two new isoflavone glucoside derivatives together with nine known compounds including pueroside A were isolated from the water extract of Pueraria lobata roots and evaluated for hepatoprotective activity against D-galactosamine-induced toxicity in HepG2 cells. At a concentration of 10 μM, the tested compounds did not show obvious cytotoxic effects and exhibited statistically significant hepatoprotective activities [1]. While individual compound EC₅₀ values were not disaggregated in the available abstract, the study demonstrated that pueroside A, alongside puerarin, neopuerarin A, neopuerarin B, daidzin, daidzein, 3'-methoxypuerarin, puerarin xyloside, mirificin, and 3'-hydroxypuerarin, all contributed to the observed hepatoprotective effect. This positions pueroside A within a defined panel of hepatoprotective isoflavonoids, distinguishing it from other Pueraria constituents lacking validated liver-protective activity [2].

Hepatoprotection Liver Toxicology In Vitro Pharmacology

Metabolic Stability of C-Glycoside Isoflavones: Class-Level Inference from Puerarin Intestinal Absorption Studies

A comparative study of three Radix Puerariae isoflavones—daidzein (aglycone), daidzin (O-glycoside), and puerarin (C-glycoside)—using the Caco-2 monolayer model demonstrated that puerarin, a C-glycoside, is resistant to intestinal hydrolysis and inefficiently transported across the intestinal epithelium via passive diffusion [1]. Specifically, daidzein exhibited passive diffusion transport; daidzin showed basolateral-to-apical efflux transport (reduced by 50% in the presence of the MRP inhibitor MK571) and was hydrolyzed to daidzein by intestinal microvilli; whereas puerarin remained unchanged upon incubation with rat intestinal microvilli and did not demonstrate passive diffusion [2]. Because pueroside A is also a C-glycoside, it is expected to share this resistance to intestinal hydrolysis, conferring differential in vitro metabolic stability relative to O-glycoside comparators like daidzin or the aglycone daidzein. Direct experimental confirmation in pueroside A is lacking; this represents class-level inference based on shared C-glycosidic bonding [3].

Intestinal Absorption Caco-2 Monolayer Metabolic Stability

Molecular Docking Evidence for Multi-Target Engagement Potential of Pueroside A in Cardiovascular Disease Networks

A molecular docking study of Xin-Ke-Shu preparation constituents for coronary heart disease targets revealed that pueroside A, pueroside B, salvianolic acid A, and salvianolic acid C can interact with two or more targets among a panel of five cardiovascular disease-related proteins, whereas eight other tested compounds showed binding potential to only one or fewer targets [1]. The specific targets docked with pueroside A included peroxisome proliferator-activated receptor γ (PPAR-γ), angiotensin-converting enzyme (ACE), hydroxymethylglutaryl coenzyme A receptor (HMGR), cyclooxygenase-2 (COX-2), and thrombin [2]. In comparison, pueroside B was also predicted to interact with these same multi-target networks, while other isoflavones like puerarin were not included in the same multi-target analysis. This in silico evidence suggests that pueroside A may engage a broader polypharmacology profile relevant to cardiovascular research applications .

Molecular Docking Network Pharmacology Cardiovascular Disease

Pueroside A: High-Value Research and Industrial Application Scenarios Driven by Comparative Evidence


Analytical Reference Standard for HPLC Method Development and Botanical Authentication

Given its confirmed but-2-enolide-related structural identity [1] and commercial availability at HPLC purity ≥98% [2], pueroside A serves as a validated reference standard for the identification and quantification of pueroside-class compounds in complex botanical extracts, dietary supplements, and traditional Chinese medicine formulations. Its use in HPLC-DAD-MSⁿ method development has been demonstrated for the analysis of major components in Naodesheng tablet, providing a template for quality control applications [3].

In Vitro Inflammation Research Requiring Defined Pueroside-Class Compounds

Based on class-level evidence that pueroside derivatives inhibit NO production (IC₅₀ 16.87–39.95 μM) and downregulate TNF-α, IL-1β, and IL-6 mRNA expression in LPS-stimulated RAW 264.7 macrophages [1], pueroside A is appropriate for inflammation-focused screening campaigns where a chemically defined, minor-constituent C-glycoside is required. It enables comparison against the more abundant puerarin (active at 2 mg/mouse in vivo) to dissect structure-activity relationships within the isoflavone C-glycoside class [2].

Hepatoprotection Studies in D-Galactosamine-Induced Liver Injury Models

Pueroside A is one of 11 isoflavonoids (including aglycones, C-glycosides, and O-glycosides) from Pueraria lobata that demonstrated statistically significant hepatoprotective activity at 10 μM in D-galactosamine-induced HepG2 cell toxicity assays [1][2]. Researchers seeking to evaluate the differential contribution of minor Pueraria constituents to overall hepatoprotective effects should procure pueroside A as a defined compound rather than relying solely on puerarin, which is the quality-marker and most abundant isoflavone in the extract [3].

Network Pharmacology and Polypharmacology Research in Cardiovascular Disease

Molecular docking evidence indicates that pueroside A interacts with multiple cardiovascular disease targets (PPAR-γ, ACE, HMGR, COX-2, and thrombin), distinguishing it from compounds with more restricted single-target binding profiles [1][2]. This in silico validation supports the procurement of pueroside A for experimental validation in multi-target cardiovascular disease networks, particularly in studies seeking to compare polypharmacological profiles of Pueraria-derived constituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pueroside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.